5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde
Overview
Description
5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde is a heterocyclic compound that features both furan and pyrazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde typically involves the condensation of furan-2-carbaldehyde with 1-methyl-1H-pyrazole under specific conditions. One common method involves the use of a Vilsmeier-Haack reaction, where furan-2-carbaldehyde is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Bromine (Br2) in acetic acid for bromination.
Major Products Formed
Oxidation: 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid.
Reduction: 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-methanol.
Substitution: 5-(2-Bromofuran-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde.
Scientific Research Applications
5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The furan and pyrazole rings can engage in π-π interactions with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. Further research is needed to elucidate the specific molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-(Furan-2-yl)-1H-pyrazole-3-carbaldehyde: Lacks the methyl group on the pyrazole ring.
5-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde: The aldehyde group is positioned differently on the pyrazole ring.
5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid
Uniqueness
5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both furan and pyrazole rings allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
5-(furan-2-yl)-1-methylpyrazole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-8(5-7(6-12)10-11)9-3-2-4-13-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYBQGWJSPHUED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C=O)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594556 | |
Record name | 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876728-40-4 | |
Record name | 5-(2-Furanyl)-1-methyl-1H-pyrazole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=876728-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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